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Introduction
Citrinin (CTN) is a mycotoxin produced by several species of fungi, including Penicillium,

Aspergillus, and Monascus. It is a frequent contaminant of stored grains, fruits, and other plant-

based products, posing a potential threat to both human and animal health.[1][2] This technical

guide provides a comprehensive overview of the toxicological profile of citrinin in various

animal models, with a focus on quantitative data, detailed experimental methodologies, and the

underlying molecular mechanisms of its toxicity.

Acute Toxicity
The acute toxicity of citrinin varies depending on the animal species and the route of

administration. Oral administration generally results in a higher LD50 value compared to

parenteral routes.

Table 1: Acute Toxicity (LD50) of Citrinin in Animal Models
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Animal Model
Route of
Administration

LD50 (mg/kg bw) Reference(s)

Mouse Oral 105-134 [3]

Intraperitoneal 35-89 [3]

Subcutaneous 35-89 [3]

Rat Intraperitoneal 35-89 [3]

Subcutaneous 35-89 [3]

Rabbit Oral 134 [3][4]

Intravenous 19 [3]

Intraperitoneal 50 [4]

Guinea Pig Oral 43 [3]

Intraperitoneal 50 [3]

Duck Not Specified 57 [5]

Chicken Not Specified 95 [5]

Experimental Protocol: Determination of Acute Toxicity
(LD50)
This protocol outlines the general procedure for determining the median lethal dose (LD50) of

citrinin in a rodent model, such as mice or rats.

1. Animal Model:

Species and Strain: Use a standard laboratory strain of mice (e.g., CD-1, BALB/c) or rats

(e.g., Wistar, Sprague-Dawley).

Age and Weight: Use young adult animals of a specific weight range to ensure uniformity.

Sex: Typically, both male and female animals are used, unless there is evidence of sex-

specific toxicity.[6]
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Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior

to the experiment.

2. Test Substance Preparation:

Dissolve citrinin in a suitable vehicle. For oral administration, this could be corn oil or a

solution of 0.5 N NaOH neutralized with HCl.[4] For intraperitoneal injection, a sterile saline

solution is commonly used.

3. Dose Administration:

Administer a single dose of citrinin to different groups of animals.

The doses should be selected to span the expected LD50 value, with at least three to five

dose levels.

Include a control group that receives only the vehicle.

4. Observation:

Observe the animals for clinical signs of toxicity and mortality at regular intervals (e.g., 1, 4,

8, 24, 48, and 72 hours) after dosing.[4]

Record the number of deaths in each group over a specified period, typically 72 hours.[4]

5. Data Analysis:

Calculate the LD50 value using a recognized statistical method, such as the probit analysis

or the moving average method.

Target Organ Toxicity
The primary target organs for citrinin toxicity are the kidneys and, to a lesser extent, the liver.

[1][2][5]

Nephrotoxicity
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Citrinin is a well-established nephrotoxin, causing damage to the renal tubules.[1][7]

Histopathological changes observed in animal models include degeneration and necrosis of the

proximal convoluted tubules.[4][7]

Hepatotoxicity
Citrinin also exerts toxic effects on the liver, leading to histopathological damage,

ultrastructural changes in liver cells, and alterations in liver function enzymes.[8][9]

Table 2: Key Findings in Target Organ Toxicity Studies
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Animal Model
Dosing
Regimen

Target
Organ(s)

Key Findings Reference(s)

Rats

70 mg/kg bw/day

in diet for 80

weeks

Kidney, Liver

Increased kidney

and liver to body

weight ratio;

progressive

histopathological

changes and

adenomas in the

kidney.

[1]

Rabbits

Single oral dose

of 120-130

mg/kg bw

Kidney

Degeneration

and necrosis of

proximal

convoluted

tubules;

cytoplasmic

vacuolation of

tubular epithelial

cells.

[4][7]

Mice

5, 10, 20 mg/kg

bw/day orally for

2 weeks

Liver

Histopathological

damage,

ultrastructural

changes,

increased serum

ALT and AST.

[3]

Rats

25 or 100 µg/kg

bw/day by

gavage for 28

days

Kidney, Spleen

Adverse

histopathological

changes in the

kidney and

spleen at the

high dose.

[3]

Experimental Protocol: Assessment of Nephrotoxicity
and Hepatotoxicity
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This protocol describes the methodology for evaluating the kidney and liver toxicity of citrinin
in a rodent model.

1. Animal Model and Dosing:

Use a suitable rodent model (e.g., Wistar rats).

Administer citrinin orally (e.g., via gavage or in the diet) at various dose levels for a

specified duration (e.g., 28 or 90 days).[3] Include a control group receiving the vehicle.

2. Sample Collection:

At the end of the treatment period, collect blood samples for serum biochemistry analysis.

Euthanize the animals and perform a necropsy.

Collect the kidneys and liver, weigh them, and fix a portion of each organ in 10% neutral

buffered formalin for histopathological examination.

3. Serum Biochemistry:

Analyze serum samples for markers of kidney function (e.g., blood urea nitrogen [BUN],

creatinine) and liver function (e.g., alanine aminotransferase [ALT], aspartate

aminotransferase [AST]).

4. Histopathological Examination:

Process the fixed kidney and liver tissues for paraffin embedding.

Section the tissues and stain with hematoxylin and eosin (H&E).

Examine the stained sections under a light microscope for any pathological changes, such

as tubular necrosis, inflammation, and cellular infiltration.[10][11]
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Animal Model Dosing

Endpoint Assessment
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Caption: General workflow for in vivo toxicity assessment of citrinin.

Genotoxicity and Carcinogenicity
The genotoxic potential of citrinin has been demonstrated in various in vitro and in vivo

studies. It has been shown to induce micronuclei, aneuploidy, and chromosomal aberrations in

mammalian cells.[1][12] However, it is generally not considered mutagenic in bacterial assays.

[3]

The International Agency for Research on Cancer (IARC) has classified citrinin in Group 3,

indicating that it is "not classifiable as to its carcinogenicity to humans," due to limited evidence

in experimental animals.[2] However, some studies have reported the induction of renal

adenomas in rats following long-term exposure.[1]

Table 3: Genotoxicity and Carcinogenicity Profile of Citrinin
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Endpoint Test System Result Reference(s)

Genotoxicity

Micronucleus

Formation

Mammalian cells (in

vitro)
Positive [1][3]

Mouse bone marrow

(in vivo)
Positive [3]

Chromosomal

Aberrations

Mammalian cells (in

vitro)
Positive [1][3]

Mouse bone marrow

(in vivo)
Positive [3]

Aneuploidy
Mammalian cells (in

vitro)
Positive [3]

DNA Single-Strand

Breaks

Mammalian cells (in

vitro)
Negative [1]

Sister Chromatid

Exchanges

Mammalian cells (in

vitro)
Negative [3]

Bacterial Mutagenicity

(Ames test)

Salmonella

typhimurium
Negative (generally) [3]

Carcinogenicity

Tumorigenicity
Rats (long-term

feeding study)
Renal adenomas [1]

Experimental Protocol: In Vivo Micronucleus Test
This protocol is based on the OECD 474 guideline for the in vivo mammalian erythrocyte

micronucleus test.[13]

1. Animal Model and Dosing:

Use mice or rats as the test species.
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Administer citrinin, typically via oral gavage or intraperitoneal injection, at three different

dose levels.

Include a vehicle control group and a positive control group (e.g., treated with a known

clastogen like cyclophosphamide).

2. Sample Collection:

Collect bone marrow or peripheral blood at appropriate time points after the final dose. For

bone marrow, this is typically 24 hours after the last treatment.

3. Slide Preparation and Staining:

Bone Marrow: Flush the bone marrow from the femur, prepare smears on glass slides, and

stain with an appropriate dye (e.g., Giemsa, acridine orange) to differentiate between

polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).

Peripheral Blood: Prepare blood smears and stain similarly.

4. Analysis:

Score a predetermined number of PCEs (e.g., 2000 per animal) for the presence of

micronuclei.

Calculate the frequency of micronucleated PCEs (MN-PCEs).

Determine the ratio of PCEs to NCEs as an indicator of cytotoxicity to the bone marrow.

5. Data Interpretation:

A statistically significant, dose-dependent increase in the frequency of MN-PCEs in the

treated groups compared to the vehicle control indicates a positive genotoxic effect.

Reproductive and Developmental Toxicity
Citrinin has been shown to exert reproductive and developmental toxicity in various animal

models.[2][3] Effects observed include embryotoxicity, fetotoxicity, and adverse effects on male

and female reproductive organs.[3][14][15]
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Table 4: Reproductive and Developmental Toxicity of Citrinin

Animal Model Dosing Regimen Key Findings Reference(s)

Mice

10, 20, 30, or 40

mg/kg bw IP on one of

days 7-10 of gestation

Adverse effects on

fetal growth and

survival at higher

doses.

[3]

Rats

Single subcutaneous

dose of 35 mg/kg bw

on days 3-15 of

gestation

No significant

teratogenic effects,

but some fetal toxicity.

[3]

Mice

1.25 and 7.5 ppm in

drinking water for 70

days (female)

Slight increase in

relative ovary weight.
[3]

Mice

0.0625, 0.625, or 6.25

mg/kg bw daily IP

(male)

Adverse effects on

male reproductive

organs and sperm

quality.

[3]

Zebrafish
50 µM exposure to

fertilized eggs

Pericardial edema,

blood accumulation,

incorrect heart

looping.

[3]

Mice
5 and 10 µM in oocyte

culture

Inhibited oocyte

maturation.
[16]

Experimental Protocol: Assessment of Developmental
Toxicity
This protocol outlines a general approach to evaluating the developmental toxicity of citrinin in

a rodent model.

1. Animal Model and Dosing:
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Use pregnant rats or mice.

Administer citrinin orally during the period of organogenesis (e.g., gestation days 6-15 in

rats).

Include at least three dose levels and a control group.

2. Maternal Observations:

Monitor maternal body weight, food and water consumption, and clinical signs of toxicity

throughout the gestation period.

3. Fetal Examination:

On the day before expected parturition, euthanize the dams and perform a caesarean

section.

Examine the uterine contents and record the number of corpora lutea, implantations,

resorptions, and live and dead fetuses.

Examine the fetuses for external, visceral, and skeletal malformations.

Immunotoxicity
Studies on the immunotoxicity of citrinin have yielded mixed results. Some studies suggest a

mild stimulatory effect on the immune system at lower doses, while others indicate

immunosuppressive and inflammatory responses at higher concentrations.[17][18]

Table 5: Immunotoxicity of Citrinin in Animal Models
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Animal Model Dosing Regimen Key Findings Reference(s)

Mice (CD-1)

0.12, 0.6, or 3.0 mg/kg

IP every other day for

2-4 weeks

Stimulated splenic

lymphocyte

proliferation;

increased antibody

production.

[17]

Mice (BALB/c)
1, 5, or 10 mg/kg

orally for 14 days

Decreased F4/80+

and CD19+ cells in

spleen and

mesenteric lymph

nodes; increased

CD4+, CD8+, and

Treg cells in MLN;

induced apoptosis in

immune organs.

[18]

Experimental Protocol: Evaluation of Immunotoxicity
This protocol provides a framework for assessing the immunomodulatory effects of citrinin.

1. Animal Model and Dosing:

Use a suitable mouse strain (e.g., BALB/c).

Administer citrinin orally for a specified period (e.g., 14 or 28 days).[18]

2. Immunological Assays:

Lymphocyte Subpopulation Analysis: Isolate lymphocytes from the spleen, lymph nodes, and

Peyer's patches and analyze the populations of different immune cells (e.g., T cells, B cells,

macrophages) using flow cytometry.[18]

Cell Proliferation Assay: Measure the proliferative response of splenocytes to mitogens (e.g.,

ConA, LPS).[17][18]
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Cytokine Production: Measure the levels of key cytokines (e.g., IFN-γ, IL-1β, IL-10, TNF-α) in

serum or culture supernatants.[18]

Humoral Immunity: Assess antibody production in response to an antigen like sheep red

blood cells (SRBC).[17]

Apoptosis Assays: Evaluate apoptosis in immune cells using methods like TUNEL staining or

Annexin V/PI staining.[18]

Mechanisms of Toxicity and Signaling Pathways
The toxicity of citrinin is mediated by several interconnected molecular mechanisms, with

oxidative stress playing a central role.

Oxidative Stress
Citrinin induces the generation of reactive oxygen species (ROS), leading to lipid peroxidation,

protein damage, and depletion of endogenous antioxidants like glutathione (GSH).[8][19]

Mitochondrial Dysfunction
Citrinin can impair mitochondrial function by inhibiting the respiratory chain, leading to

decreased ATP production and further ROS generation.[1][5]

Apoptosis
Citrinin triggers apoptosis in various cell types through both intrinsic (mitochondria-dependent)

and extrinsic pathways.[7][20][21] This involves the activation of caspases, changes in the

expression of Bcl-2 family proteins, and release of cytochrome c from the mitochondria.[20][21]

Signaling Pathways
Several signaling pathways are implicated in citrinin-induced toxicity:

DNA Damage Response and p53 Signaling: Citrinin can cause DNA damage, leading to the

activation of the p53 tumor suppressor protein and downstream signaling cascades involved

in cell cycle arrest and apoptosis.[20]
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Ca2+/Endoplasmic Reticulum (ER) Stress Pathway: Citrinin can disrupt intracellular calcium

homeostasis, leading to ER stress and the unfolded protein response (UPR). This can trigger

apoptosis through the activation of caspase-12 and CHOP.[8][9]

Mitogen-Activated Protein Kinase (MAPK) Pathways: Citrinin can activate MAPK signaling

pathways, including ERK, JNK, and p38, which are involved in regulating cell proliferation,

differentiation, and apoptosis.[7][14]
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Click to download full resolution via product page

Caption: Key signaling pathways involved in citrinin-induced toxicity.

Conclusion
Citrinin exhibits a multi-faceted toxicological profile in animal models, with the kidneys being

the primary target organ. Its toxicity is mediated by a complex interplay of molecular events,

including oxidative stress, mitochondrial dysfunction, and the induction of apoptosis through

various signaling pathways. The data and experimental protocols summarized in this guide

provide a valuable resource for researchers and professionals involved in the assessment of

mycotoxin safety and the development of potential therapeutic interventions. Further research

is warranted to fully elucidate the long-term health effects of chronic, low-level exposure to

citrinin and to establish definitive health-based guidance values.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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